molecular formula C12H21N3O B11778054 4-(1-Methyl-1H-pyrazol-4-yl)-4-propoxypiperidine

4-(1-Methyl-1H-pyrazol-4-yl)-4-propoxypiperidine

Cat. No.: B11778054
M. Wt: 223.31 g/mol
InChI Key: MEVSNLITSBPVNU-UHFFFAOYSA-N
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Description

4-(1-Methyl-1H-pyrazol-4-yl)-4-propoxypiperidine is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a pyrazole ring substituted with a methyl group at the 1-position and a propoxy group at the 4-position of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methyl-1H-pyrazol-4-yl)-4-propoxypiperidine typically involves the reaction of 1-methyl-1H-pyrazole with 4-propoxypiperidine under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrazole, followed by nucleophilic substitution with 4-propoxypiperidine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as crystallization, distillation, and chromatography may be employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1-Methyl-1H-pyrazol-4-yl)-4-propoxypiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the propoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents like DMF or THF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 4-(1-Methyl-1H-pyrazol-4-yl)-4-propoxypiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. For example, it may inhibit certain kinases or enzymes involved in disease processes, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Methyl-1H-pyrazol-4-yl)-4-propoxypiperidine is unique due to its specific combination of a pyrazole ring with a propoxy-substituted piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C12H21N3O

Molecular Weight

223.31 g/mol

IUPAC Name

4-(1-methylpyrazol-4-yl)-4-propoxypiperidine

InChI

InChI=1S/C12H21N3O/c1-3-8-16-12(4-6-13-7-5-12)11-9-14-15(2)10-11/h9-10,13H,3-8H2,1-2H3

InChI Key

MEVSNLITSBPVNU-UHFFFAOYSA-N

Canonical SMILES

CCCOC1(CCNCC1)C2=CN(N=C2)C

Origin of Product

United States

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